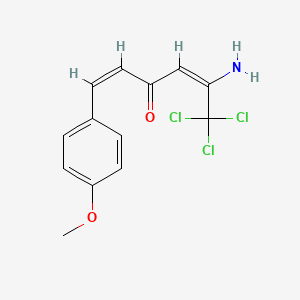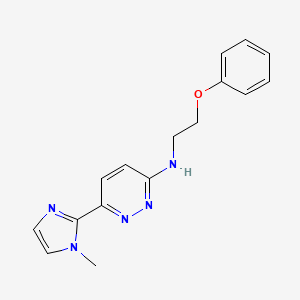
2-aminostrychnidin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-aminostrychnidin-10-one, also known as brucine, is a natural alkaloid that is found in the seeds of the Strychnos nux-vomica tree. It has been used for medicinal purposes for centuries and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
Brucine acts by blocking the action of glycine, an inhibitory neurotransmitter in the central nervous system. This results in an increase in excitatory neurotransmitters, leading to convulsions and muscle spasms.
Biochemical and Physiological Effects:
Brucine has been shown to have a number of biochemical and physiological effects, including an increase in heart rate and blood pressure, as well as a decrease in body temperature and respiratory rate. It has also been shown to have a toxic effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brucine has a number of advantages for use in lab experiments, including its availability and relatively low cost. However, it also has a number of limitations, including its toxicity and potential for side effects.
Direcciones Futuras
There are a number of potential future directions for research on 2-aminostrychnidin-10-one, including its potential as a therapeutic agent for a variety of conditions, including cancer, pain, and inflammation. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
Brucine can be synthesized through a variety of methods, including the oxidation of strychnine, the reduction of 2-aminostrychnidin-10-one N-oxide, and the demethylation of 10-methoxystrychnine. The most commonly used method involves the reduction of strychnine using sodium borohydride.
Aplicaciones Científicas De Investigación
Brucine has been studied extensively for its potential therapeutic applications, including its ability to act as an analgesic, antipyretic, and anti-inflammatory agent. It has also been shown to have anti-tumor and anti-angiogenic properties.
Propiedades
IUPAC Name |
10-amino-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-12-1-2-15-14(7-12)21-4-5-23-10-11-3-6-26-16-9-18(25)24(15)20(21)19(16)13(11)8-17(21)23/h1-3,7,13,16-17,19-20H,4-6,8-10,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGHCWQGTHPFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5322913.png)

![N~4~-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-N~2~,N~2~-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5322937.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(4-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322945.png)
![N-[1-(4-methoxy-3-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5322953.png)
![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)